molecular formula C4H2BrF2NO B13575602 3-Bromo-5-(difluoromethyl)isoxazole

3-Bromo-5-(difluoromethyl)isoxazole

Cat. No.: B13575602
M. Wt: 197.97 g/mol
InChI Key: KIIQODGTBPYAFT-UHFFFAOYSA-N
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Description

3-Bromo-5-(difluoromethyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(difluoromethyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-5-(difluoromethyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: The compound has shown potential in biological applications, particularly in the development of new pharmaceuticals. Isoxazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Comparison with Similar Compounds

  • 3-Chloroisoxazole
  • 3-Fluoroisoxazole
  • 3-Iodoisoxazole

Comparison: Compared to its analogs, 3-Bromo-5-(difluoromethyl)isoxazole exhibits unique reactivity due to the presence of both bromine and difluoromethyl groups. These substituents enhance its ability to participate in various chemical reactions and improve its stability . Additionally, the difluoromethyl group imparts unique electronic properties, making it distinct from other halogenated isoxazoles .

Properties

Molecular Formula

C4H2BrF2NO

Molecular Weight

197.97 g/mol

IUPAC Name

3-bromo-5-(difluoromethyl)-1,2-oxazole

InChI

InChI=1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H

InChI Key

KIIQODGTBPYAFT-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1Br)C(F)F

Origin of Product

United States

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